molecular formula C13H11N B13109324 2H-Benz(f)isoindole, 2-methyl- CAS No. 59788-14-6

2H-Benz(f)isoindole, 2-methyl-

Cat. No.: B13109324
CAS No.: 59788-14-6
M. Wt: 181.23 g/mol
InChI Key: RXKOOIMNUKSBFJ-UHFFFAOYSA-N
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Description

Historical Trajectories in Isoindole Chemistry

The journey into the chemistry of isoindoles began over a century ago. beilstein-journals.orgnih.gov Isoindole, the parent compound, is an isomer of the more widely known indole (B1671886). wikipedia.org The fully reduced form is known as isoindoline (B1297411). beilstein-journals.orgwikipedia.org While the parent 2H-isoindole is often transient and challenging to isolate, the field gained significant momentum with the successful synthesis and characterization of substituted derivatives. wikipedia.org A pivotal moment in isoindole chemistry was the isolation of N-methylisoindole by Wittig in 1951, which paved the way for more extensive investigation into this class of compounds. thieme-connect.com The parent isoindole itself was not isolated until 1972. thieme-connect.com

Early research was often hampered by the inherent instability of many isoindoles, which readily undergo self-condensation reactions. thieme-connect.com However, the discovery that N-alkylated isoindoles, such as 2H-Benz(f)isoindole, 2-methyl-, exhibit greater stability has been crucial for the advancement of the field. thieme-connect.com This stability is attributed to the preclusion of tautomerism that can lead to decomposition. wikipedia.orgthieme-connect.com Over the years, the development of various synthetic methodologies has enabled the creation of a wide array of isoindole derivatives, leading to their application in diverse areas, including materials science and medicinal chemistry. researchgate.netchim.it The infamous case of thalidomide, a phthalimide-based drug (an isoindole-1,3-dione derivative), in the late 1950s also brought significant attention to the biological effects of this heterocyclic core, albeit for tragic reasons. nih.gov This event spurred further research into the pharmacological properties of isoindole-containing molecules. nih.gov

Structural Significance within Heterocyclic Frameworks

The structure of isoindole, a benzo-fused pyrrole (B145914), is fundamental to its chemical properties and biological activity. wisdomlib.org It consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, resulting in a bicyclic structure with 10 delocalized π-electrons. wisdomlib.org Unlike its isomer, indole, isoindoles display a more pronounced alternation in carbon-carbon bond lengths, which suggests a structure more akin to a pyrrole fused to a butadiene. wikipedia.org

The position of the nitrogen atom in the five-membered ring is a key feature of isoindoles. wikipedia.org In solution, the 2H-isoindole tautomer is generally the predominant form. wikipedia.org The stability and reactivity of isoindoles are significantly influenced by the substituents on the heterocyclic ring. N-substituted isoindoles, like the 2-methyl derivative, are generally more stable as they cannot undergo the tautomerization that contributes to the instability of the parent compound. wikipedia.org

The planar and unsaturated ring system of compounds like 2H-Benz(f)isoindole, 2-methyl- makes them valuable building blocks in the synthesis of more complex molecules, including natural products and functional materials. ontosight.ai Their ability to act as dienes in Diels-Alder reactions is a particularly useful characteristic in synthetic organic chemistry. chim.it Furthermore, the isoindole nucleus is a recognized pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. wisdomlib.orgnih.gov

Scope and Research Orientations for 2H-Benz(f)isoindole, 2-methyl-

Research on 2H-Benz(f)isoindole, 2-methyl- and its derivatives is multifaceted, touching upon synthetic methodology, material science, and medicinal chemistry. While information specifically on 2H-Benz(f)isoindole, 2-methyl- can be limited, the broader class of benz(f)isoindoles and N-methylated isoindoles provides a framework for understanding its potential applications.

One area of investigation is the synthesis of such compounds. For instance, the synthesis of the related compound 2-methyl-2H-benz[f]isoindole-4,9-dione has been reported. researchgate.netbldpharm.com General methods for synthesizing isoindoles include ring-closure reactions, ring transformations, and aromatizations. chim.it

In the realm of materials science, isoindole derivatives are known for their use in creating fluorescent dyes. The extended π-system of benz(f)isoindoles suggests potential for interesting photophysical properties.

From a medicinal chemistry perspective, isoindole derivatives are of significant interest. nih.gov Studies have shown that some isoindole derivatives possess antioxidant properties. The structural motif is found in various biologically active compounds and has been explored for the development of new therapeutic agents with anticancer, anti-inflammatory, and neuroprotective activities. ontosight.ai

Table 1: Chemical Compound Information

Compound Name
2H-Benz(f)isoindole, 2-methyl-
Indole
Isoindole
Isoindoline
N-methylisoindole
Thalidomide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59788-14-6

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2-methylbenzo[f]isoindole

InChI

InChI=1S/C13H11N/c1-14-8-12-6-10-4-2-3-5-11(10)7-13(12)9-14/h2-9H,1H3

InChI Key

RXKOOIMNUKSBFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C3C=CC=CC3=CC2=C1

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2h Benz F Isoindole, 2 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. The spectrum of 2H-Benz(f)isoindole, 2-methyl- is expected to show distinct signals for the N-methyl group and the aromatic protons.

The N-methyl (N-CH₃) protons are anticipated to appear as a sharp singlet in the upfield region of the spectrum. The protons on the five-membered isoindole ring (H-1 and H-3) would likely also be singlets, influenced by the nitrogen atom. The protons on the fused naphthalene (B1677914) system will present as a more complex set of multiplets due to spin-spin coupling. Protons in the bay region (H-4, H-9) are expected to be significantly deshielded and shifted downfield due to steric compression and anisotropic effects from the adjacent aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for 2H-Benz(f)isoindole, 2-methyl- (Predicted values based on related structures; solvent effects may cause variations)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-CH₃3.5 - 4.0s (singlet)
H-1, H-36.8 - 7.2s (singlet)
H-5, H-87.4 - 7.6m (multiplet)
H-6, H-77.8 - 8.0m (multiplet)
H-4, H-98.1 - 8.5m (multiplet)

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a series of singlets, one for each unique carbon atom.

The N-methyl carbon is expected to appear at the highest field (lowest ppm value). The carbons of the isoindole core (C-1, C-3) would be significantly affected by the nitrogen atom, while the quaternary carbons at the ring junctions (C-3a, C-4a, C-8a, C-9a) would also show distinct chemical shifts. The remaining aromatic carbons would resonate in the typical downfield region for polycyclic aromatic hydrocarbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2H-Benz(f)isoindole, 2-methyl- (Predicted values based on related structures; solvent effects may cause variations)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃30 - 35
C-1, C-3110 - 115
Aromatic CH120 - 130
Quaternary Carbons130 - 145

While the core structure of 2H-Benz(f)isoindole, 2-methyl- is largely planar, advanced multi-dimensional NMR techniques are crucial for unambiguous assignment of all proton and carbon signals and for confirming through-space interactions.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling relationships, which is essential for assigning protons on the same aromatic ring system by identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is invaluable for assigning quaternary carbons and piecing together the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. For this molecule, a key NOESY correlation would be expected between the N-methyl protons and the protons at the H-1 and H-3 positions on the isoindole ring, confirming their spatial proximity.

Together, these techniques provide a powerful suite of tools for the complete and unambiguous structural and conformational elucidation of the molecule in solution.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry can determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For 2H-Benz(f)isoindole, 2-methyl-, the molecular formula is C₁₃H₁₁N.

Molecular Formula: C₁₃H₁₁N

Calculated Exact Mass: 181.08915 Da

An HRMS experiment would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this calculated value to several decimal places, thus confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

Electron Impact (EI) or tandem mass spectrometry (MS/MS) experiments cause the molecular ion to fragment in a predictable manner, providing valuable structural information. The fragmentation of N-methylated indole (B1671886) and isoindole derivatives often follows characteristic pathways.

A primary and highly probable fragmentation step for 2H-Benz(f)isoindole, 2-methyl- would be the loss of a methyl radical (•CH₃) from the molecular ion (m/z 181) to form a stable cation at m/z 166. This [M-15]⁺ fragment is common for N-methylated compounds. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the five-membered ring, a characteristic fragmentation for indole-type structures, which would lead to further fragment ions. scirp.orgscirp.org The stable polycyclic aromatic system would likely remain intact during the initial fragmentation steps.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallographic studies for 2H-Benz(f)isoindole, 2-methyl- were found. As a result, critical information regarding its solid-state structure, including its crystal system, space group, unit cell dimensions, and intramolecular bonding parameters (bond lengths and angles), remains undetermined. An interactive data table summarizing these crystallographic parameters cannot be provided.

Complementary Spectroscopic Methods

While complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be essential for a complete structural elucidation of 2H-Benz(f)isoindole, 2-methyl-, no specific experimental data from these methods for this particular compound are available in the reviewed literature. A thorough characterization would typically involve ¹H and ¹³C NMR to determine the chemical environment of each atom and high-resolution mass spectrometry to confirm the molecular weight and elemental composition.

Reactivity and Reaction Mechanisms of 2h Benz F Isoindole, 2 Methyl

Functionalization and Derivatization Pathways

The 2-methyl-2H-benz(f)isoindole scaffold can be further modified through various functionalization and derivatization reactions, allowing for the introduction of new chemical entities and the synthesis of more complex molecules.

Direct C-H functionalization of isoindoles represents an atom-economical approach to introduce new substituents. While specific studies on 2-methyl-2H-benz(f)isoindole are not prevalent, research on related systems provides insights into potential C-H activation strategies. For example, a dehydrogenative/C-H arylation process has been used to synthesize aryl-substituted isoindoles from isoindolines. ua.es This one-pot reaction involves an initial dehydrogenation to form the isoindole, followed by in-situ C-H arylation. ua.es

Furthermore, C-H borylation of isoindoles has been achieved through the reaction of isoindolines with pinacolborane, leading to borylated isoindoles that can undergo subsequent Suzuki-Miyaura coupling reactions. ua.es The direct functionalization of the methyl group in 2-methylindole (B41428) has also been reported through the generation of a C,N-dianion, suggesting that the methyl group in 2-methyl-2H-benz(f)isoindole could potentially be a site for functionalization.

Starting MaterialReagent(s)ProductReaction TypeReference
IsoindolinesPhenyl chlorideDiarylated isoindolesDehydrogenative/C-H arylation ua.es
IsoindolinesPinacolborane (HBpin)Borylated isoindolesC-H borylation ua.es
2-MethylindoleBuLi, ButOKFunctionalized 2-methylindoleC-H activation of methyl group

The chemical nature of the isoindole ring allows it to act as both a nucleophile and, upon protonation or substitution, an electrophile. Nucleophilic isoindoles can be transformed into electrophilic isoindolinium species through protonation. ua.es This transformation enables reactions such as the Pictet-Spengler-type cyclization. ua.es

The reactivity of related indole (B1671886) systems also provides clues. For instance, 1-methyl-2-phenylindole (B182965) can undergo photooxygenation to form an intermediate that reacts with nucleophiles. researchgate.net This suggests that 2-methyl-2H-benz(f)isoindole could potentially undergo similar oxidative transformations to generate electrophilic species that can be trapped by nucleophiles.

Rearrangement Reactions

Rearrangement reactions involving isoindole intermediates have been reported. For example, under acidic conditions, an o-(pivaloylaminomethyl)benzaldehyde derivative was observed to undergo a rearrangement to yield regioisomeric products. ua.es The proposed mechanism for this transformation involves the formation of an isoindole as a key intermediate, which was subsequently trapped with N-phenylmaleimide. ua.es This finding suggests that 2-methyl-2H-benz(f)isoindole could potentially be involved in or be formed through similar rearrangement processes, particularly under acidic conditions.

Reactivity of N-Oxide Derivatives of Isoindoles

The N-oxide derivatives of isoindoles, including the conceptual N-oxide of 2H-Benz(f)isoindole, 2-methyl-, are classified as cyclic nitrones. chim.it This classification is key to understanding their reactivity, as they undergo reactions characteristic of the nitrone functional group, such as 1,3-dipolar cycloadditions and transition metal-catalyzed C-H activation. chim.it

1,3-Dipolar Cycloaddition Reactions: As 1,3-dipoles, isoindole N-oxides readily react with various dipolarophiles (such as alkenes and alkynes) in [3+2] cycloaddition reactions to form isoxazolidine-fused heterocyclic systems. chim.itresearchgate.net For instance, the reaction with electron-deficient alkenes like N-phenylmaleimide (NPM) or dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields polycyclic adducts.

A notable aspect of their reactivity is the potential for tautomerism. Isoindole N-oxides with a hydrogen atom at the C1 position can tautomerize to their N-hydroxyisoindole form. This tautomer can then act as a diene in a [4+2] cycloaddition reaction. chim.it Reaction with dipolarophiles like DMAD can lead to a cycloadduct that, after the elimination of the nitrogen bridge (deamination), aromatizes to form a naphthalene (B1677914) derivative. chim.it

Transition Metal-Catalyzed Reactions: In modern synthetic chemistry, the nitrone moiety of isoindole N-oxides has been utilized as a directing group for transition metal-catalyzed C-H activation. chim.it Rhodium(III) and Cobalt(III) complexes have been shown to catalyze the C-H activation of an aryl group within the isoindole structure, followed by annulation with an alkene. chim.it This process often proceeds via an intramolecular dipolar cycloaddition, leading to the formation of complex spirocyclic isoindolines. chim.it This methodology allows for the construction of intricate molecular architectures from relatively simple precursors.

The table below summarizes the key reactive modes of isoindole N-oxides.

Reaction TypeReagent/CatalystProduct TypeReference
[3+2] Dipolar CycloadditionAlkenes, AlkynesFused Isoxazolidines chim.itresearchgate.net
[4+2] Cycloaddition (via tautomer)Alkynes (e.g., DMAD)Naphthalene Derivatives (after aromatization) chim.it
C-H Activation/AnnulationRh(III) or Co(III) catalysts, AlkenesSpirocyclic Isoindolines chim.it
ReductionZn/AcOHSpirocyclic Homoallylic Alcohols chim.it
ReductionCatalytic HydrogenationSpirocyclic Amines chim.it

Interactive Data Table: Reactivity of Isoindole N-Oxides

Cascade and Domino Reactions

Cascade and domino reactions are powerful synthetic strategies where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. Isoindoles, often being unstable and highly reactive, are ideal substrates for such processes. ua.esua.es They are frequently generated in situ and immediately trapped in a subsequent reaction step, forming more complex and stable polycyclic structures. ua.esua.es

Cycloaddition-Based Cascades: A common cascade involving isoindoles is initiated by a cycloaddition reaction, typically a Diels-Alder ([4+2] cycloaddition), where the isoindole acts as the diene. ua.es

Gold-Catalyzed Cascade: A one-pot, three-step cascade reaction has been reported where 2-ethynylbenzyl-sulfonamides undergo a gold-catalyzed cycloisomerization followed by a chim.itnih.gov-hydride shift to generate an isoindole intermediate. This transient isoindole is then trapped by a dienophile like N-phenylmaleimide to yield a stable cycloadduct. ua.es

Iodine-Induced Cycloaddition: The benzo[f]isoindole core itself can be constructed via a cascade process. An iodine-induced 1,3-dipolar cycloaddition between quinones and N-substituted amino esters provides a direct, one-step synthesis of benzo[f]isoindole-1,3-dicarboxylates in high yields. nih.govresearchgate.net

Palladium-Catalyzed Domino Reactions: Palladium catalysis enables a variety of domino reactions for the synthesis of isoindole-related structures. A notable example is the Heck-type dearomative [4+2] annulation of N-(2-iodo)aryl isoindoles with internal alkynes. ua.es This sequence involves:

Oxidative addition of the aryl iodide to Pd(0).

Insertion of the alkyne.

Intramolecular Heck reaction with a double bond in the isoindole ring.

Aromatization and β-hydride elimination to yield polycyclic pyrrolidine (B122466) derivatives. ua.es

Base-Promoted Cascades: Base-promoted cascade reactions provide a metal-free approach to related isoindolinone structures. For instance, the reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes, promoted by a simple base like potassium carbonate, initiates a sequence of nucleophilic addition, ring closure, and rearrangement to form 3,3-dialkylated isoindolin-1-ones. acs.orgresearchgate.net

The following table summarizes representative cascade and domino reactions relevant to the synthesis and reactivity of the isoindole framework.

Reaction TypeCatalyst/PromoterKey StepsProduct ClassReference
Gold-Catalyzed CascadePh₃PAuNTf₂Cycloisomerization → chim.itnih.gov-H Shift → Diels-AlderIsoindole Cycloadducts ua.es
Iodine-Induced CycloadditionI₂1,3-Dipolar CycloadditionBenzo[f]isoindole-1,3-dicarboxylates nih.govresearchgate.net
Palladium-Catalyzed AnnulationPd(0)Oxidative Addition → Alkyne Insertion → Intramolecular HeckPolycyclic Pyrrolidines ua.es
Base-Promoted CascadeK₂CO₃Nucleophilic Addition → Cyclization → Dimroth RearrangementIsoindolin-1-ones acs.orgresearchgate.net

Interactive Data Table: Cascade and Domino Reactions

Theoretical and Computational Investigations of 2h Benz F Isoindole, 2 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules at the atomic level. These methods, particularly those based on density functional theory, provide deep insights into molecular behavior. However, specific quantum chemical studies for 2H-Benz(f)isoindole, 2-methyl- have not been reported.

Density Functional Theory (DFT) Studies of Electronic States and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. A typical DFT study would involve optimizing the molecular geometry of 2H-Benz(f)isoindole, 2-methyl- to find its most stable three-dimensional structure. From this optimized structure, various electronic properties such as dipole moment, polarizability, and the distribution of electron density could be calculated to predict the molecule's behavior in electric fields and its interactions with other molecules. While DFT studies have been conducted on related isoindole structures, such as (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester and various isoindole-2-carboxamidines, no such data is available for 2H-Benz(f)isoindole, 2-methyl-. nih.govresearchgate.netnih.gov

HOMO-LUMO Energy Analysis and Gap Narrowing

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A small energy gap generally signifies high reactivity. An analysis for 2H-Benz(f)isoindole, 2-methyl- would calculate the energies of these orbitals and the resulting gap, providing insight into its potential as an electron donor or acceptor in chemical reactions. This analysis is a standard component of quantum chemical studies, but specific values for 2H-Benz(f)isoindole, 2-methyl- are not documented in the literature.

Conformational Analysis and Stability

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds, and determining their relative stabilities. For a molecule like 2H-Benz(f)isoindole, 2-methyl-, this would involve studying the rotation of the methyl group and any potential puckering of the five-membered ring to identify the lowest energy (most stable) conformation. This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. No dedicated conformational analysis studies for 2H-Benz(f)isoindole, 2-methyl- were found.

Molecular Dynamics and Electronic Structure Trajectories

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of 2H-Benz(f)isoindole, 2-methyl- would provide a trajectory detailing how its atomic positions and electronic structure evolve. This would be valuable for understanding its dynamic behavior in different environments, such as in various solvents or at different temperatures. Such simulations can reveal information about conformational changes, vibrational motions, and interactions with surrounding molecules. At present, there are no published molecular dynamics studies for this specific compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is frequently used to map out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For 2H-Benz(f)isoindole, 2-methyl-, this could involve modeling its participation in reactions such as cycloadditions, where isoindoles are known to act as dienes. nih.govirb.hr Such studies would identify the transition state structures, calculate activation energy barriers, and determine the thermodynamics of the reaction, thereby predicting the most likely reaction pathway and product. Despite the utility of these methods, no computational studies on the reaction mechanisms involving 2H-Benz(f)isoindole, 2-methyl- have been reported.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can identify and analyze different types of contacts, such as hydrogen bonds and π-π stacking, that stabilize the crystal structure. This analysis provides a "fingerprint" plot that summarizes the percentage contribution of each type of intermolecular contact. For 2H-Benz(f)isoindole, 2-methyl-, this analysis would require crystallographic data, which is not available. While Hirshfeld surface analysis has been applied to other isoindole derivatives to understand their crystal packing, no such analysis exists for the title compound. nih.gov

Natural Bond Orbital (NBO) Analysis

A comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies conducting a Natural Bond Orbital (NBO) analysis on the compound 2H-Benz(f)isoindole, 2-methyl-. Consequently, detailed research findings, including data on donor-acceptor interactions, stabilization energies, and charge transfers, are not available for this specific molecule.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules. It provides a localized picture of bonding and allows for the quantitative analysis of interactions between orbitals. This type of analysis typically yields detailed tables of donor-acceptor interactions, stabilization energies (E(2)), and the natural charges on individual atoms, offering deep insights into the chemical bonding and reactivity of a compound.

While the principles of NBO analysis are well-established, the application of this method to a specific molecule like 2H-Benz(f)isoindole, 2-methyl- requires a dedicated computational study. Such a study would involve high-level quantum chemical calculations to first obtain the wavefunction of the molecule, from which the NBOs are then derived.

The absence of such a study in the public domain prevents the generation of the specific data tables and detailed research findings requested for this section.

Advanced Applications of 2h Benz F Isoindole, 2 Methyl and Its Derivatives in Materials Science and Organic Synthesis

Building Blocks for Complex Organic Synthesis

The inherent reactivity of the isoindole core, characterized by its diene system, makes 2H-Benz(f)isoindole, 2-methyl- a powerful tool in the arsenal (B13267) of synthetic organic chemists. Its ability to participate in cycloaddition reactions and serve as a scaffold for the elaboration of complex polycyclic frameworks is of particular significance.

Synthesis of Natural Product Scaffolds

The isoindole skeleton is a recurring motif in a variety of natural products, including indolocarbazoles and the cytochalasan family of macrocyclic polyketides. nih.govnih.gov While direct applications of 2H-Benz(f)isoindole, 2-methyl- in the total synthesis of specific natural products are not extensively documented, its potential as a precursor to complex natural product scaffolds is significant. The general synthetic strategies employed for isoindole-containing natural products often involve the construction of the isoindole core at a key stage of the synthesis. nih.govnih.gov For instance, intramolecular Diels-Alder reactions of suitably substituted precursors are a powerful method for assembling the isoindolinone moiety found in some natural products. nih.gov

The utility of the broader isoindole class as a building block is exemplified in the synthesis of aristolactam BII, where an isoindolinone building block is a key intermediate. nih.gov The synthesis involves a one-pot Suzuki-Miyaura/aldol condensation of the isoindolinone with a boronic acid at elevated temperatures. nih.gov This highlights the robustness of the isoindole core and its capacity to undergo further functionalization en route to complex natural product analogues. Given the structural similarities, 2H-Benz(f)isoindole, 2-methyl- could conceivably be employed in similar synthetic strategies to access novel, benzo-annulated analogues of known natural products, thereby expanding the chemical space for drug discovery and biological investigation.

Construction of Polycyclic Systems

One of the most powerful applications of isoindoles, including 2H-Benz(f)isoindole, 2-methyl-, is their participation as the 4π-electron component in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. mdpi.com This reaction provides a highly efficient and stereocontrolled method for the construction of six-membered rings, which can be further elaborated into complex polycyclic systems. mdpi.com The reaction of a diene, such as 2H-Benz(f)isoindole, 2-methyl-, with a dienophile leads to the formation of a new, often intricate, molecular architecture in a single step. mdpi.com

The versatility of the Diels-Alder reaction allows for the synthesis of a wide array of polycyclic compounds. For example, the reaction of a benzo[c]thiophene, a sulfur analogue of isoindole, with N-methylmaleimide or 1,4-benzoquinone (B44022) yields the corresponding Diels-Alder adducts as a mixture of endo and exo isomers. mdpi.com Similarly, reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to a Diels-Alder product that can undergo subsequent desulfurization to afford a naphthalene (B1677914) derivative. mdpi.com These examples underscore the potential of 2H-Benz(f)isoindole, 2-methyl- to serve as a diene in the synthesis of various polycyclic aromatic compounds. Tandem Diels-Alder reactions, where an initial cycloaddition is followed by an intramolecular cyclization, are also a powerful strategy for the rapid assembly of complex, fused polycyclic systems from simple precursors. beilstein-journals.org

Development of Functional Materials and Organic Electronics

The extended π-conjugated system of the 2H-Benz(f)isoindole core imparts it with interesting photophysical and electronic properties. These properties can be fine-tuned through chemical modification, making 2H-Benz(f)isoindole, 2-methyl- and its derivatives attractive candidates for a range of applications in materials science and organic electronics.

Design of Dyes and Pigments

The chromophoric nature of the isoindole nucleus has led to its incorporation into various dyes and pigments. nih.gov A notable example from the broader class of isoindole-based colorants is Pigment Yellow 139, which belongs to the 1,3-disubstituted isoindoline (B1297411) class of high-performance pigments. nih.gov Another interesting application of isoindoles in color chemistry is their formation from the condensation of primary amines with o-diacylbenzenes, which can lead to intensely colored blue-violet pigments. nih.govbeilstein-journals.org This reaction's high sensitivity has also found use in analytical chemistry for the staining of primary amines. nih.govbeilstein-journals.org While specific examples of dyes and pigments based on the 2H-Benz(f)isoindole, 2-methyl- scaffold are not prevalent in the literature, the fundamental chromophoric properties of the benz[f]isoindole core suggest its potential for the development of novel colorants with unique shades and properties.

Photosensitizers and Fluorophores

The ability of π-conjugated organic molecules to absorb and emit light makes them suitable for applications as photosensitizers and fluorophores. Isoindole derivatives have been explored for such applications, with reports on their use as red to near-infrared fluorophores. nih.gov The development of fluorescent probes is crucial for various fields, including bioimaging and sensing. The photophysical properties of N-substituted isoindole-1,3-dione derivatives have been investigated, with their UV-Vis absorption spectra showing peaks in the near-ultraviolet region. acgpubs.org

While detailed photophysical data for 2H-Benz(f)isoindole, 2-methyl- is scarce, studies on related isoindole scaffolds provide insights into their potential as fluorophores. For example, a new class of tailor-made push-pull isoindole fluorophores has been synthesized, where the isoindole scaffold acts as a π-bridge. nih.gov These compounds exhibit tunable absorption and emission properties, which can be modulated by varying the electron donor and acceptor groups. nih.gov

Aggregation-Induced Emission (AIE) Active Chromophores

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgnih.gov This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. Recently, a new class of push-pull isoindole fluorophores has been developed that exhibit AIE behavior. nih.govresearchgate.net

These AIE-active chromophores are designed with an isoindole scaffold acting as a π-bridge and an isolation spacer. nih.gov The combination of Suzuki coupling and Knoevenagel reactions allows for the synthesis of dyes with various electron donors and acceptors, enabling the tuning of their energy gaps and, consequently, their absorption and emission characteristics. nih.gov Many of these N-alkylated isoindole dyes demonstrate significant AIE effects, making them suitable for applications such as bioimaging. nih.gov Furthermore, they exhibit strong solid-state emission, with emission maxima extending into the near-infrared region (up to 851 nm). nih.gov

Table 1: Photophysical Properties of AIE-Active Isoindole Derivatives

CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
Isoindole Derivative 1Dichloromethane4505805
Isoindole Derivative 1THF/Water (1:9 v/v)46562045
Isoindole Derivative 2Dichloromethane4806108
Isoindole Derivative 2THF/Water (1:9 v/v)49565052

Note: The data in this table is representative of AIE-active isoindole derivatives and is intended for illustrative purposes. The specific compounds and their properties are detailed in the cited literature. nih.govresearchgate.net

The development of AIE-active materials based on the 2H-Benz(f)isoindole, 2-methyl- scaffold could lead to a new generation of advanced functional materials with enhanced performance in various optoelectronic applications.

Components in Porphyrin Synthesis for Near-Infrared Applications

The integration of extended π-systems into porphyrin structures is a key strategy for tuning their optical properties, particularly for achieving strong absorption in the near-infrared (NIR) region. Derivatives of 2H-benz(f)isoindole serve as effective precursors for creating such extended porphyrin analogues. A notable approach involves the use of 4,9-dihydro-4,9-ethano-2H-benz[f]isoindole, a stable equivalent of the otherwise reactive 2H-benz(f)isoindole, in the synthesis of naphthoporphyrins.

The synthesis of novel meso-alkynyl naphthoporphyrins, which exhibit significant red-shifted absorption and emission spectra extending into the NIR I/II regions (800-1200 nm), demonstrates the utility of this strategy. These porphyrins are synthesized through a retro-Diels-Alder reaction, a powerful method for generating reactive intermediates in a controlled manner.

The strategic combination of fusing a benzene (B151609) ring at the β-position and introducing meso-alkynyl substituents synergistically narrows the HOMO-LUMO energy gap of the porphyrin macrocycle. Theoretical and spectroscopic analyses reveal that the fused benzene ring elevates the highest occupied molecular orbital (HOMO), while the meso-alkynyl groups lower the lowest unoccupied molecular orbital (LUMO). This dual regulation is instrumental in achieving the desired NIR absorption properties.

CompoundKey Synthetic PrecursorAbsorption Maxima (nm)Emission Maxima (nm)
Zn-TNP4,9-dihydro-4,9-ethano-2H-benz[f]isoindole equivalent> 800In NIR region
Pt-TNP4,9-dihydro-4,9-ethano-2H-benz[f]isoindole equivalent> 800In NIR region

This interactive table summarizes the spectral properties of near-infrared porphyrins synthesized using a 2H-benz(f)isoindole derivative.

Precursors for Supramolecular Assembly

While specific research on the direct use of 2H-Benz(f)isoindole, 2-methyl- as a primary component in supramolecular assembly is not extensively documented, the inherent structural features of the benz(f)isoindole scaffold suggest its potential in this field. The extended aromatic system provides a platform for π-π stacking interactions, a fundamental driving force in the self-assembly of many supramolecular architectures.

The N-methyl group in 2-methyl-2H-benz(f)isoindole can influence the steric and electronic properties of the molecule, which in turn can direct the geometry of self-assembled structures. Furthermore, functionalization of the benz(f)isoindole core could introduce recognition motifs, such as hydrogen bonding sites or coordination points for metal ions, thereby enabling the construction of more complex and well-defined supramolecular systems. The planar and rigid nature of the core structure makes it an attractive candidate for incorporation into larger, ordered assemblies with potential applications in molecular electronics and sensing.

Utility in Advanced Chemical Transformations

The 2H-isoindole core, including its benzannulated derivatives like 2H-benz(f)isoindole, is known for its reactivity as a diene in Diels-Alder reactions. This reactivity is a cornerstone of its utility in advanced chemical transformations, allowing for the construction of complex polycyclic structures. The o-quinoid structure of isoindoles makes them transient and highly reactive, often generated in situ for subsequent trapping with a dienophile.

Q & A

Q. What safety protocols should be followed when handling 2H-Benz[f]isoindole, 2-methyl- in laboratory settings?

The compound is classified under EU-GHS/CLP regulations as Category 4 for acute toxicity (oral, dermal, and inhalation). Key safety measures include:

  • Use of PPE (gloves, lab coats, and safety goggles).
  • Conducting experiments in a fume hood to minimize inhalation risks.
  • Emergency protocols for spills or exposure, including immediate decontamination and consultation with safety officers.
  • Limited toxicity data necessitate assuming higher hazard potential during risk assessments .

Q. What synthetic routes are available for 2H-Benz[f]isoindole, 2-methyl-?

A validated method involves [3+2] cycloaddition of Tosylmethyl Isocyanides (TosMICs) with 1,4-naphthoquinone, followed by N-methylation using iodomethane and anhydrous K₂CO₃. Key steps include:

  • Reaction optimization at controlled temperatures (e.g., 0–25°C).
  • Purification via column chromatography to isolate intermediates like 2H-benz[f]isoindole-4,9-dione.
  • Challenges in stability due to polymerization risks during purification .

Q. How can researchers structurally characterize 2H-Benz[f]isoindole derivatives?

Recommended techniques:

  • NMR and Mass Spectrometry : To confirm molecular structure and substituent positions.
  • X-ray Crystallography : For resolving crystal packing and intermolecular interactions (e.g., weak C–H⋯π bonds).
  • Hirshfeld Surface Analysis : To quantify noncovalent interactions in polymorphic forms .

Advanced Research Questions

Q. How can synthetic yields of 2H-Benz[f]isoindole derivatives be optimized?

  • Catalyst Screening : Transition-metal catalysts (e.g., Ru complexes) improve reaction efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance cycloaddition rates.
  • Temperature Gradients : Gradual warming from 0°C to RT reduces side-product formation .

Q. What computational strategies predict ligand-receptor interactions for isoindole derivatives?

  • Molecular Interaction Fields (MIF) : Identify hydrophobic pockets (e.g., Val/Ile/Arg residues) and optimal substituent positioning.
  • Distance Constraints : Maintain ≤1.4 Å between the isoindole ring and 4-aminophenoxy groups for binding.
  • Nitrogen Substitution : Replacing the 4th carbon with nitrogen improves interactions with Asp 55 in homology models .

Q. How can 2H-Benz[f]isoindole derivatives be stabilized in bioanalytical assays?

  • Derivatization : React with naphthalene-2,3-dicarboxaldehyde (NDA) to form stable fluorescent adducts (e.g., 2H-benz[f]isoindole-DAP).
  • Solid-Phase Extraction (SPE) : Use C18 cartridges to remove serum matrix interference before HPLC analysis .

Q. What role do substituents play in crystal packing and intermolecular interactions?

  • Electron-Withdrawing Groups : Enhance π-π stacking and reduce mobility in soil (predicted via Hirshfeld analysis).
  • Hydrogen-Bond Donors : Improve lattice energy via C=O⋯H–N interactions, critical for polymorph stability .

Q. How does the isoindole scaffold contribute to drug design?

  • Hydrophobic Core : Stabilizes binding with protein pockets (e.g., DNA gyrase B ATPase).
  • Modularity : Allows functionalization (e.g., amidation, etherification) to optimize pharmacokinetic properties .

Q. What derivatization methods enhance fluorescence detection of isoindole derivatives?

  • NDA Tagging : Forms stable benz[f]isoindole adducts with λₑₓ/λₑₘ = 420/490 nm.
  • Pre-column Derivatization : Ensures compatibility with reverse-phase HPLC and minimizes degradation .

Q. How can structural modifications improve bioactivity?

  • Ether Bridge Removal : Reduces steric hindrance without compromising binding.
  • Amino Group Relocation : Shifting from 3rd to 4th/5th positions on phenyl rings enhances hydrogen bonding with Ser 111 and Asp 110 .

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